molecular formula C10H11ClF3NO2 B6223316 methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride CAS No. 2763756-05-2

methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride

Cat. No. B6223316
CAS RN: 2763756-05-2
M. Wt: 269.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride (MAMTMBHCl) is an organic compound that is used in various scientific research applications. The hydrochloride salt form of this compound is a white crystalline solid with a molecular weight of 235.7 g/mol. It is soluble in water, alcohol, and most organic solvents. MAMTMBHCl has been used in a wide range of research applications, including as a reagent for the synthesis of other compounds, as a catalyst for various reactions, and as a substrate for biochemical and physiological studies.

Scientific Research Applications

Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as indoles, imidazoles, and thiophenes. It has also been used as a catalyst for various reactions, such as the synthesis of esters, amines, and amides. In addition, methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride has been used as a substrate for biochemical and physiological studies, as it has been found to be a good substrate for various enzymes, including cytochrome P450 and cytochrome b5.

Mechanism of Action

Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride is an organic compound that acts as a substrate for various enzymes. It is converted to its active form, MAMTMB, by the enzyme cytochrome P450. This enzyme is involved in the metabolic breakdown of various drugs and other compounds. MAMTMB is then further metabolized by cytochrome b5 to form its active metabolites, which are then further metabolized by other enzymes.
Biochemical and Physiological Effects
methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride is a substrate for various enzymes, including cytochrome P450 and cytochrome b5. These enzymes are involved in the metabolic breakdown of various drugs and other compounds. As a result, methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride can have an effect on the biochemical and physiological processes in the body. For example, it has been found to have an inhibitory effect on the activity of cytochrome P450, which can lead to reduced drug metabolism and increased drug toxicity. In addition, methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride has been found to have an inhibitory effect on the activity of cytochrome b5, which can lead to decreased drug metabolism and decreased drug efficacy.

Advantages and Limitations for Lab Experiments

Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive, readily available, and easy to work with. In addition, it has been found to be a good substrate for various enzymes, making it useful for biochemical and physiological studies. However, there are some limitations to using methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its active metabolites can have an inhibitory effect on the activity of certain enzymes, which can lead to decreased drug metabolism and decreased drug efficacy.

Future Directions

Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride has potential for use in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst for various reactions, and as a substrate for biochemical and physiological studies. In the future, researchers could explore the potential of methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride for use in drug delivery systems, as a substrate for enzyme-linked immunosorbent assays, and as an inhibitor of certain enzymes. In addition, researchers could investigate the potential of methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride for use in the synthesis of novel compounds, as a catalyst for asymmetric reactions, and as a substrate for drug metabolism studies.

Synthesis Methods

Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride can be synthesized by the reaction of methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate (MAMTMB) with hydrochloric acid. This reaction is carried out in an aqueous solution at room temperature. The resulting product is a white crystalline solid that can be collected by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride involves the reaction of 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "4-(aminomethyl)-3-(trifluoromethyl)benzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride." ] }

CAS RN

2763756-05-2

Product Name

methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.6

Purity

95

Origin of Product

United States

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